molecular formula C10H13NO3 B6143590 8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine CAS No. 1092306-86-9

8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine

Cat. No.: B6143590
CAS No.: 1092306-86-9
M. Wt: 195.21 g/mol
InChI Key: AOIXQYPAANBUFN-UHFFFAOYSA-N
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Description

8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine is an organic compound that features a benzodioxin ring system with a methoxymethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine typically involves the methoxymethylation of alcohols and phenols. One efficient method involves the use of formaldehyde dimethyl acetal (FDMA) in the presence of catalytic amounts of ZrO(OTf)2 under solvent-free conditions . This method is advantageous due to its high yield, short reaction times, and the reusability of the catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes that utilize similar catalytic systems to ensure high efficiency and yield. The use of reusable catalysts and solvent-free conditions would be beneficial for large-scale production, reducing both cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield aldehydes or acids, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine involves its interaction with various molecular targets. The methoxymethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and methoxymethylated amines. Examples include:

Uniqueness

What sets 8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine apart is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

8-(methoxymethyl)-4H-1,3-benzodioxin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8/h2-3H,4-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIXQYPAANBUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC2=C1OCOC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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